

(R)-2-((2-Nitrophenoxy)methyl)oxirane potential research applications

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Compound of Interest

Compound Name: (R)-2-((2-Nitrophenoxy)methyl)oxirane
CAS No.: 345975-15-7
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An In-Depth Technical Guide to the Research Applications of **(R)-2-((2-Nitrophenoxy)methyl)oxirane**

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Introduction: Unveiling a Versatile Chiral Synthone

(R)-2-((2-Nitrophenoxy)methyl)oxirane is a chiral epoxide that serves as a high-value intermediate in modern organic synthesis and drug development.[1] Its molecular architecture, featuring a stereochemically defined (R)-oxirane ring, an ether linkage, and an electronically activated 2-nitrophenyl group, endows it with a unique combination of reactivity and functionality. This guide provides an in-depth exploration of its synthesis, core chemical principles, and its established and potential applications for researchers, chemists, and professionals in pharmaceutical development.

Chiral epoxides are foundational building blocks for creating complex, single-enantiomer molecules, a critical requirement for pharmaceuticals where stereochemistry dictates efficacy and safety.[2][3] **(R)-2-((2-Nitrophenoxy)methyl)oxirane** distinguishes itself not merely as a

carrier of chirality, but as a multifunctional reagent where each component of its structure can be strategically exploited in synthetic design.[1]

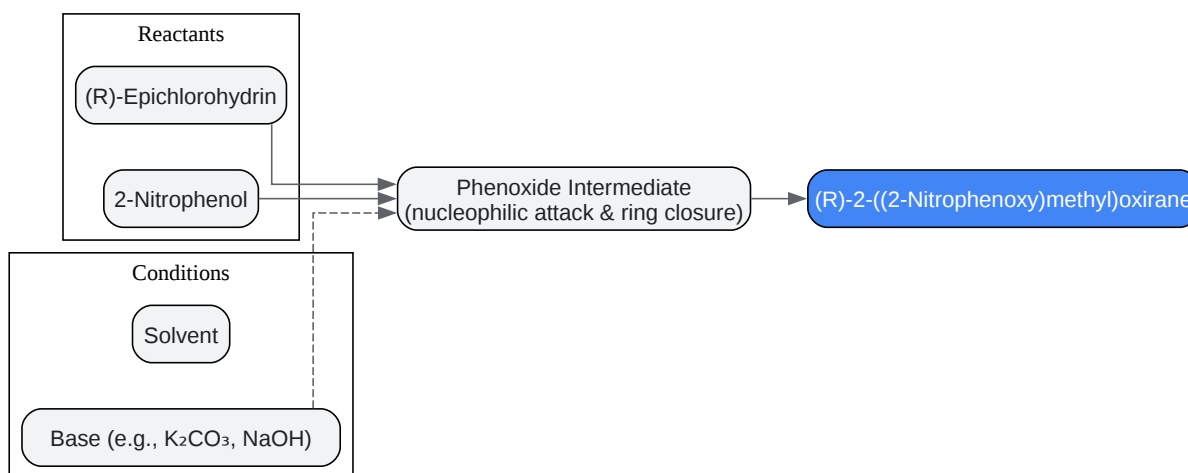
Chemical and Physical Properties

Property	Value
IUPAC Name	(2R)-2-[(2-nitrophenoxy)methyl]oxirane[1]
CAS Number	345975-15-7[1]
Molecular Formula	C ₉ H ₉ NO ₄ [1][4]
Molecular Weight	195.17 g/mol [1][4]

Strategic Synthesis and Stereochemical Integrity

The synthesis of **(R)-2-((2-Nitrophenoxy)methyl)oxirane** is typically achieved through a nucleophilic substitution reaction between 2-nitrophenol and an enantiopure three-carbon building block, most commonly (R)-epichlorohydrin. The use of a base is crucial for deprotonating the phenol, thereby generating a potent nucleophile that attacks the electrophilic terminal carbon of the epichlorohydrin. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride to form the desired epoxide ring, preserving the initial stereochemistry.

The causality behind this strategy is rooted in the reliable and commercially available nature of chiral epichlorohydrin, which serves as a "chiral pool" starting material. This ensures that the absolute stereochemistry at the oxirane ring is established from the outset and carried through to the final product, which is paramount for its application in asymmetric synthesis.



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Caption: General synthetic route to **(R)-2-((2-Nitrophenoxy)methyl)oxirane**.

Core Research Application 1: Asymmetric Synthesis of β -Adrenergic Blockers

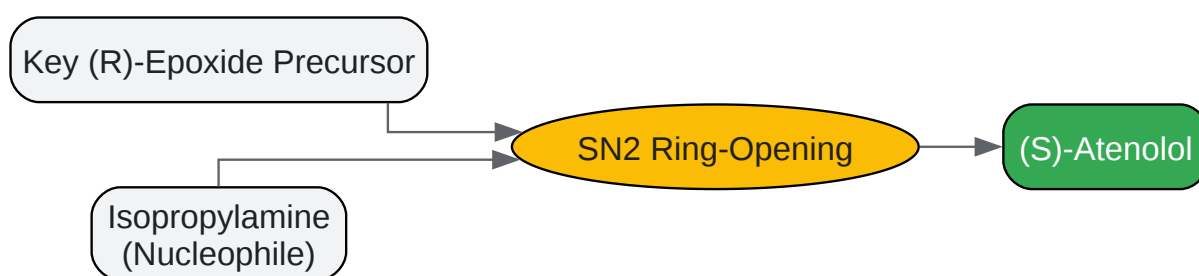
The primary and most validated application of **(R)-2-((2-Nitrophenoxy)methyl)oxirane** is its use as a chiral building block in the synthesis of pharmacologically active molecules. The strained three-membered epoxide ring is highly susceptible to ring-opening by a wide range of nucleophiles. This reaction is the cornerstone of its utility, allowing for the precise, stereocontrolled installation of a 1,2-amino alcohol moiety—a key pharmacophore in many beta-blockers.

Case Study: Enantioselective Synthesis of (S)-Atenolol

Atenolol is a selective β_1 receptor antagonist used to treat cardiovascular diseases. Its therapeutic activity resides almost exclusively in the (S)-enantiomer.^{[5][6]} The synthesis of

enantiopure (S)-Atenolol provides a quintessential example of the strategic use of **(R)-2-((2-Nitrophenoxy)methyl)oxirane**'s precursor, (S)-4-[(2-oxiranyl)methoxy]phenylacetamide, which is derived from a similar chiral epoxide strategy.[7] The logic follows that the nucleophilic attack of an amine on the (R)-epoxide will proceed via an SN2 mechanism, inverting the stereocenter at the point of attack and yielding the desired (S)-configured product.

The reaction pathway involves the nucleophilic attack of isopropylamine on the terminal carbon of the epoxide ring. This regioselectivity is sterically favored and results in the formation of the (S)-1-(isopropylamino)-3-phenoxy-propan-2-ol backbone.



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Caption: Stereospecific synthesis of (S)-Atenolol from an (R)-epoxide.

Protocol: Synthesis of (S)-Atenolol from a Chiral Epoxide Intermediate

This protocol describes the final amination step, a self-validating system where successful synthesis is confirmed by high yield and exceptional enantiomeric purity.[5][6]

- **Reactant Preparation:** In a suitable reaction vessel, dissolve the chiral epoxide intermediate, such as (R)-4-(oxiran-2-ylmethoxy)benzeneacetamide, in water.
- **Nucleophilic Addition:** Add an excess of isopropylamine to the aqueous solution.
- **Reaction Conditions:** Stir the mixture vigorously at room temperature for approximately 48 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, concentrate the reaction mixture under reduced pressure to remove excess isopropylamine and water.

- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure (S)-Atenolol.
- Validation:
 - Yield: Expected yields are typically in the range of 60% or higher for this step.[5]
 - Enantiomeric Purity: Confirm enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC). The expected result is >99% ee.[5][6]
 - Structural Confirmation: Verify the chemical structure using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Parameter	Expected Outcome	Reference
Yield	~60%	[5]
Enantiomeric Excess (ee)	>99%	[5][6]
Purity (by HPLC)	>99%	[6]

Core Research Application 2: Leveraging the 2-Nitrophenoxy Moiety

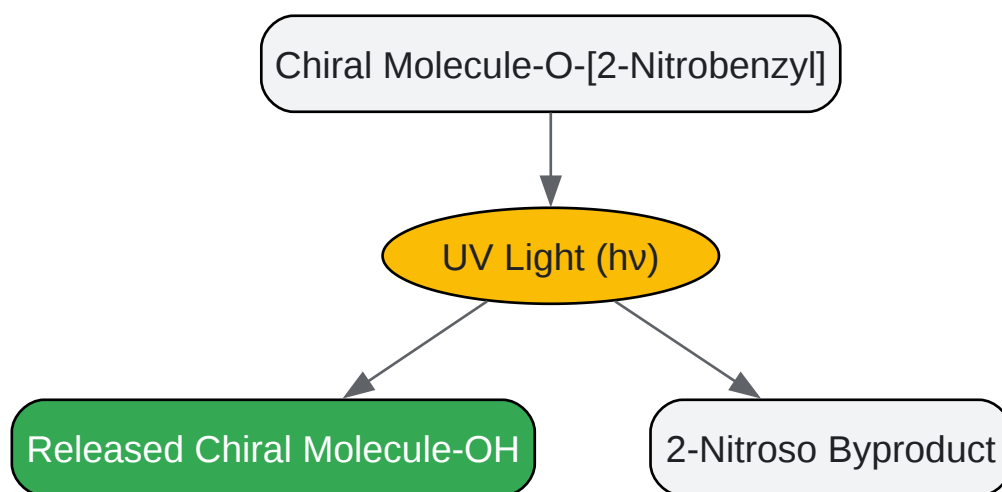
Beyond its role in forming the chiral backbone, the 2-nitrophenoxy group offers distinct avenues for research and synthetic manipulation. This functionality transforms the molecule from a simple chiral epoxide into a tool for more complex chemical investigations.[1]

A. Activating Group for Aromatic Modification

The nitro group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$). This allows for the displacement of the nitro group or other substituents on the ring, providing a pathway to further functionalize the molecule after the epoxide has been opened. This is a key area for "nitro-aromatic electronic studies" and "electrophilic aromatic modification." [1]

B. Photolabile Protecting Group Potential

The 2-nitrobenzyl scaffold is one of the most well-established photolabile protecting groups (PPGs) in organic chemistry.[8] PPGs allow for the "caging" of a reactive functional group, which can then be released with spatial and temporal control upon exposure to UV light. While **(R)-2-((2-Nitrophenoxy)methyl)oxirane** itself is not a final caged compound, it contains the core 2-nitrophenoxy structure. This presents a research opportunity to use it as a precursor for synthesizing novel chiral caged compounds. The mechanism involves photoexcitation to form an aci-nitro intermediate, which then rearranges to release the protected group and form a 2-nitrosobenzaldehyde byproduct.[8]



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Caption: Concept of a 2-nitrobenzyl-based photolabile protecting group.

C. Precursor for Heterocyclic Synthesis via Reductive Cyclization

The nitro group can be chemically reduced to an amine. This opens up the potential for intramolecular reactions. If the epoxide ring is first opened with a suitable nucleophile containing an electrophilic center, the subsequent reduction of the nitro group can trigger an intramolecular cyclization to form complex heterocyclic scaffolds.[9] This application is more exploratory but represents a powerful strategy for rapidly building molecular complexity from a single starting material.

Core Research Application 3: A Substrate for Mechanistic and Stereoelectronic Studies

The well-defined, rigid structure of **(R)-2-((2-Nitrophenoxy)methyl)oxirane** makes it an excellent substrate for fundamental research in physical organic chemistry.^[1]

- **Stereoelectronic Mapping:** Researchers can use this molecule to probe how the electronic nature and position of substituents on the aromatic ring influence the rate and regioselectivity of the epoxide ring-opening reaction. By synthesizing analogues with different electronic properties (e.g., 4-nitro, 2-methoxy, 4-methoxy), one can systematically map the stereoelectronic effects governing this critical reaction.^{[1][10][11]}
- **Kinetic Studies:** The activated aromatic system allows for precise monitoring of reaction kinetics using UV-Vis spectroscopy, providing valuable data for understanding reaction mechanisms and developing predictive models for reactivity.
- **Computational Modeling:** The relatively simple structure is amenable to high-level computational studies, which can correlate experimental findings with theoretical models of transition states and reaction pathways.^[12]

Conclusion

(R)-2-((2-Nitrophenoxy)methyl)oxirane is far more than a simple chiral intermediate. It is a strategically designed synthetic tool with multifaceted potential. Its primary application lies in the robust and stereocontrolled synthesis of chiral pharmaceuticals, particularly β -blockers like (S)-Atenolol. Furthermore, the integrated 2-nitrophenoxy moiety provides fertile ground for advanced applications, including its use as an activatable aromatic system, a precursor for photolabile groups, and a scaffold for novel heterocyclic synthesis. For drug development professionals and academic researchers, a deep understanding of this compound's reactivity and potential unlocks powerful strategies for efficient asymmetric synthesis and the exploration of new chemical space.

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